Indium selenide belongs to the family of binary semiconductors and is classified as a II-VI compound due to its composition of elements from groups II (indium) and VI (selenium) of the periodic table. It is primarily sourced from the extraction of indium from zinc ores or as a byproduct in the refining of copper and lead ores. Its crystalline forms include hexagonal and cubic structures, with In₂Se₃ being particularly noted for its stability and electronic properties.
The synthesis of indium selenide can be accomplished through several methods:
Indium selenide typically crystallizes in a hexagonal or cubic lattice structure. The most common form, In₂Se₃, exhibits a layered structure that contributes to its semiconductor properties. The lattice parameters for the hexagonal phase are approximately and for a related phase close to In₂.45Se₄ . The molecular arrangement allows for efficient charge transport, making it suitable for electronic applications.
Indium selenide participates in various chemical reactions:
These reactions highlight the compound's stability under certain conditions while also demonstrating its reactivity when subjected to heat.
The mechanism by which indium selenide functions as a semiconductor involves the generation of charge carriers (electrons and holes) upon excitation by light or electrical energy. The bandgap energy for indium selenide is approximately , making it effective for light absorption in photovoltaic applications. The presence of defects or impurities can significantly affect its electronic properties, leading to variations in conductivity and photoluminescence characteristics.
Indium selenide exhibits several notable physical and chemical properties:
These properties make indium selenide suitable for various applications in electronics and materials science.
Indium selenide has numerous scientific applications:
Indium selenide (In₂Se₃) is a layered III-VI semiconductor composed of indium and selenium atoms arranged in a quintuple Se–In–In–Se sequence, bound by strong intralayer covalent forces and weak interlayer van der Waals interactions [3] [5]. This structural anisotropy enables facile mechanical exfoliation into atomically thin two-dimensional sheets, positioning In₂Se₃ as a versatile nanomaterial for quantum confinement studies. Unlike graphene, In₂Se₃ exhibits a tunable bandgap ranging from ~1.3 eV (bulk) to >2.1 eV (monolayer), bridging the optoelectronic gap between zero-gap graphene and transition metal dichalcogenides [3] [4]. Its polymorphism further enriches material design possibilities, with distinct phases (β, γ, ε) offering varied electronic configurations [5].
In₂Se₃ has garnered attention for its exceptional charge carrier mobility (exceeding 10³ cm²/V·s in field-effect transistors) and high absorption coefficient in the visible-to-near-infrared spectrum [3] [4]. These properties underpin its potential in next-generation devices, including ultra-sensitive photodetectors, non-volatile phase-change memory, and thin-film photovoltaics. Nobel laureate Andre Geim notably described In₂Se₃ as the "golden middle" between silicon and graphene, emphasizing its optimal balance between bandgap tunability and electronic performance [4]. Additionally, its inherent flexibility and ambient stability facilitate integration into wearable electronics and hybrid heterostructures, unlike environmentally sensitive alternatives like black phosphorus [3] [7].
Despite promising attributes, critical challenges impede In₂Se₃’s technological deployment:
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